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A Comprehensive Review of Entinostat (MS-275): Efficacy, Safety, and Therapeutic Potential

An in-depth analysis of the class I histone deacetylase inhibitor, Entinostat (MS-275), reveals a

promising anti-cancer agent with a manageable safety profile. This review synthesizes

preclinical and clinical data to compare its efficacy and safety against other histone deacetylase

(HDAC) inhibitors and outlines its mechanism of action and key experimental protocols.

Entinostat (also known as MS-275 or SNDX-275) is an orally bioavailable, selective inhibitor of

class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1] By

inhibiting these enzymes, Entinostat alters gene expression, leading to cell cycle arrest,

apoptosis, and differentiation in cancer cells.[2] This targeted mechanism of action has

demonstrated significant anti-tumor activity in both preclinical models and clinical trials across a

range of solid and hematologic malignancies.[3][4]

Comparative Efficacy of Entinostat
Entinostat has shown considerable efficacy both as a monotherapy and in combination with

other anti-cancer agents. Its ability to sensitize tumor cells to other treatments makes it a

valuable component of combination therapies.

Table 1: In Vitro Efficacy of Entinostat (MS-275) in Various Cancer Cell Lines
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Cell Line Cancer Type IC50 Reference

A2780 Ovarian Cancer 41.5 nM - 4.71 µM [5]

Calu-3 Lung Cancer 41.5 nM - 4.71 µM [5]

HL-60 Leukemia 41.5 nM - 4.71 µM [5]

K562 Leukemia 41.5 nM - 4.71 µM [5]

HT-29 Colon Cancer 41.5 nM - 4.71 µM [5]

MOLM13
Acute Myeloid

Leukemia
< 1 µM [6]

MV4-11
Biphenotypic

Leukemia
< 1 µM [6]

Table 2: Comparison of Efficacy of Entinostat with Other HDAC Inhibitors in Metastatic Breast

Cancer (Meta-analysis)

Treatment
Regimen

Objective
Response
Rate (ORR)

Clinical
Benefit
Rate (CBR)

Progressio
n-Free
Survival
(PFS)

Overall
Survival
(OS)

Reference

HDACi +

Endocrine

Therapy

11.52% 38.82% HR: 0.761 HR: 0.849 [7][8]

Placebo +

Endocrine

Therapy

6.67% 30.58% - - [7][8]

HR = Hazard Ratio. A Hazard Ratio of less than 1 indicates a reduction in the risk of the event

(e.g., progression or death).

In a Phase 3 trial for hormone receptor-positive advanced breast cancer, the combination of

Entinostat with exemestane significantly improved progression-free survival (PFS) compared to

exemestane alone (6.32 months vs. 3.72 months).[9] Furthermore, preclinical studies have
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demonstrated synergistic anti-tumor effects when Entinostat is combined with chemotherapy

agents like cisplatin, carboplatin, and etoposide in small cell lung cancer models.[10][11] It has

also shown synergy with CDK4/6 inhibitors, such as palbociclib, in ER-positive and triple-

negative breast cancer.[12]

Safety and Tolerability Profile
Entinostat generally exhibits a manageable safety profile, with the most common adverse

events being hematologic and gastrointestinal.

Table 3: Common Adverse Events Associated with Entinostat (MS-275)

Adverse Event
Grade 3/4 Incidence (in
combination with
Exemestane)

Reference

Neutropenia 31.6% - 43.8% [9][13]

Thrombocytopenia 8.5% - 15.8% [9][13]

Anemia 9.5% [13]

Fatigue 9.5% [13]

Nausea
Common, grade 3/4 less

frequent
[14]

Vomiting
Common, grade 3/4 less

frequent
[14]

Diarrhea
Common, grade 3/4 less

frequent
[14]

Dose-limiting toxicities observed in early clinical trials included hypophosphatemia,

hyponatremia, and hypoalbuminemia.[15] Regular monitoring of blood counts is recommended

during treatment.[14] While direct comparative safety data with other HDAC inhibitors in a

single trial is limited, meta-analyses suggest that while HDAC inhibitors as a class increase

toxicity compared to placebo, the side effects are generally manageable.[7][8]
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Mechanism of Action and Signaling Pathways
Entinostat's primary mechanism is the inhibition of class I HDAC enzymes, leading to the

accumulation of acetylated histones. This results in a more open chromatin structure, allowing

for the transcription of genes that can induce cell cycle arrest, apoptosis, and differentiation.

Key signaling pathways and cellular processes affected by Entinostat include:

Cell Cycle Regulation: Entinostat induces the accumulation of p21WAF1/CIP1, a cyclin-

dependent kinase inhibitor, leading to G1 cell cycle arrest.[5]

Apoptosis Induction: It can downregulate anti-apoptotic proteins like c-FLIP and sensitize

cancer cells to FasL-induced cell death.[4] In some leukemia cells, it also decreases the

expression of Mcl-1 and XIAP.[5]

DNA Damage Repair: In small cell lung cancer, Entinostat has been shown to decrease base

excision repair, enhancing the efficacy of DNA-damaging chemotherapies.[10]

Protein Degradation: Entinostat can induce the acetylation of heat shock protein 90 (HSP90),

leading to the ubiquitination and subsequent degradation of client proteins like FLT3 in acute

myeloid leukemia.[6]

Immunomodulation: Entinostat can enhance anti-tumor immunity by inhibiting myeloid-

derived suppressor cells (MDSCs) and has shown synergy with immune checkpoint

inhibitors like anti-PD-1 antibodies.[16][17]
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Caption: Mechanism of action of Entinostat leading to cell cycle arrest and apoptosis.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of key experimental protocols used in the evaluation of Entinostat.
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Cell Viability Assay To determine the half-maximal inhibitory concentration (IC50) of Entinostat,

cancer cells are seeded in 96-well plates and treated with graded concentrations of the drug for

72 hours. Cell viability is then assessed using a neutral red uptake assay. The absorbance is

measured at 540 nm, and IC50 values are calculated by plotting the percentage of growth

inhibition against the logarithm of the drug concentration.[5]

Start

Seed cancer cells in 96-well plates

Add graded concentrations of Entinostat

Incubate for 72 hours

Stain with Neutral Red

Measure absorbance at 540 nm

Calculate IC50 values

End
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Caption: Workflow for determining the IC50 of Entinostat using a cell viability assay.

In Vivo Tumor Xenograft Study Human tumor cells (e.g., A2780, HT-29) are injected

subcutaneously into the flank of nude mice. Once tumors are established, mice are treated

orally with Entinostat (e.g., at doses of 12.3, 24.5, and 49 mg/kg) daily for 5 days a week for 4

weeks. Tumor growth is monitored regularly, and at the end of the study, tumors are excised

and weighed to assess the anti-tumor activity of the drug.[5]

Pharmacokinetic Analysis Blood samples from patients are collected at various time points

before and after oral administration of Entinostat. Plasma concentrations of the drug are

determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method. Pharmacokinetic parameters such as peak serum concentration (Cmax), time to

maximal concentration (Tmax), and area under the curve (AUC) are then calculated to assess

the drug's absorption, distribution, metabolism, and excretion.[13][18]
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Caption: Workflow for conducting a pharmacokinetic analysis of Entinostat in patients.

In conclusion, Entinostat (MS-275) is a promising class I HDAC inhibitor with demonstrated

efficacy against a variety of cancers, particularly when used in combination with other

therapies. Its safety profile is well-characterized and considered manageable, making it a

viable candidate for further clinical development and a valuable tool in the arsenal of anti-

cancer treatments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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